![molecular formula C10H9N3OS2 B2921645 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 708210-05-3](/img/structure/B2921645.png)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Preparation of 5-cyclopropyl-1,3,4-thiadiazol-2-amine: This intermediate can be synthesized through the reaction of cyclopropylamine with carbon disulfide and hydrazine.
Coupling Reaction: The intermediate is then coupled with thiophene-2-carboxylic acid chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at different positions of the thiadiazole ring can yield various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Substituted thiadiazoles with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug development, particularly in the treatment of various diseases. Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
N-[(2-cyclopropyl-4-thiazolyl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine
3-Amino-3-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)propanamide
Uniqueness: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide stands out due to its unique structural features and potential applications. Its thiophene ring and cyclopropyl group contribute to its distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c14-8(7-2-1-5-15-7)11-10-13-12-9(16-10)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIIQDWWIVNCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330528 | |
Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826861 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
708210-05-3 | |
Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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